molecular formula C17H14O4 B12394821 Tnf-|A-IN-10

Tnf-|A-IN-10

Cat. No.: B12394821
M. Wt: 282.29 g/mol
InChI Key: WRJDQGQOOTVPAR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tnf-|A-IN-10 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine involved in various immune responses. TNF-α plays a crucial role in the pathogenesis of several immune-mediated inflammatory diseases, such as rheumatoid arthritis, Crohn’s disease, and psoriasis . By inhibiting TNF-α, this compound has the potential to modulate inflammatory responses and provide therapeutic benefits in these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tnf-|A-IN-10 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tnf-|A-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(2E)-7-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O4/c1-21-15-8-10(5-6-13(15)18)7-12-9-11-3-2-4-14(19)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+

InChI Key

WRJDQGQOOTVPAR-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

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